

In-Depth Technical Guide: Physicochemical Properties of Dimethylcarbamyl Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylcarbamyl bromide*

Cat. No.: *B15486130*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **dimethylcarbamyl bromide**. The information is curated for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of N,N-dimethylcarbamoyl bromide.

Property	Value	Source(s)
Molecular Formula	C_3H_6BrNO	[1]
Molecular Weight	151.990 g/mol	[1]
Boiling Point	125.6 ± 23.0 °C at 760 mmHg	[1]
Density	1.6 ± 0.1 g/cm ³	[1]
Flash Point	29.7 ± 22.6 °C	[1]
LogP (Octanol-Water Partition Coefficient)	0.41	[1]
Exact Mass	150.963272 u	[1]
Melting Point	Data not readily available. The analogous compound, dimethylcarbamoyl chloride, has a melting point of -33 °C.	[2] [3]
Solubility	Decomposes in water. Soluble in many organic solvents.	[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **dimethylcarbamyl bromide** are not extensively available in the public domain. However, standard methodologies for determining the melting point and solubility of organic compounds can be readily adapted.

Determination of Melting Point (Capillary Method)

A standard capillary melting point determination method can be employed:

- Sample Preparation: A small amount of finely powdered **dimethylcarbamyl bromide** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic temperature sensor.

- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Determination of Solubility

A qualitative and semi-quantitative solubility assessment in various solvents can be performed as follows:

- Solvent Selection: A range of common organic solvents of varying polarities should be selected (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, and dimethyl sulfoxide).
- Procedure:
 - To a small test tube, add approximately 10 mg of **dimethylcarbamyl bromide**.
 - Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.
 - Observe for complete dissolution.
- Classification: The solubility can be classified as:
 - Very Soluble: Dissolves in < 1 mL of solvent.
 - Soluble: Dissolves in 1-5 mL of solvent.
 - Slightly Soluble: Dissolves in 5-10 mL of solvent.
 - Insoluble: Does not completely dissolve in > 10 mL of solvent.
- Water Solubility and Stability: Due to its reactivity with water, quantitative solubility determination in aqueous media is not practical. The decomposition in water can be

observed by adding a small amount of the compound to water and monitoring for signs of a reaction, such as gas evolution or a change in pH.[\[2\]](#)

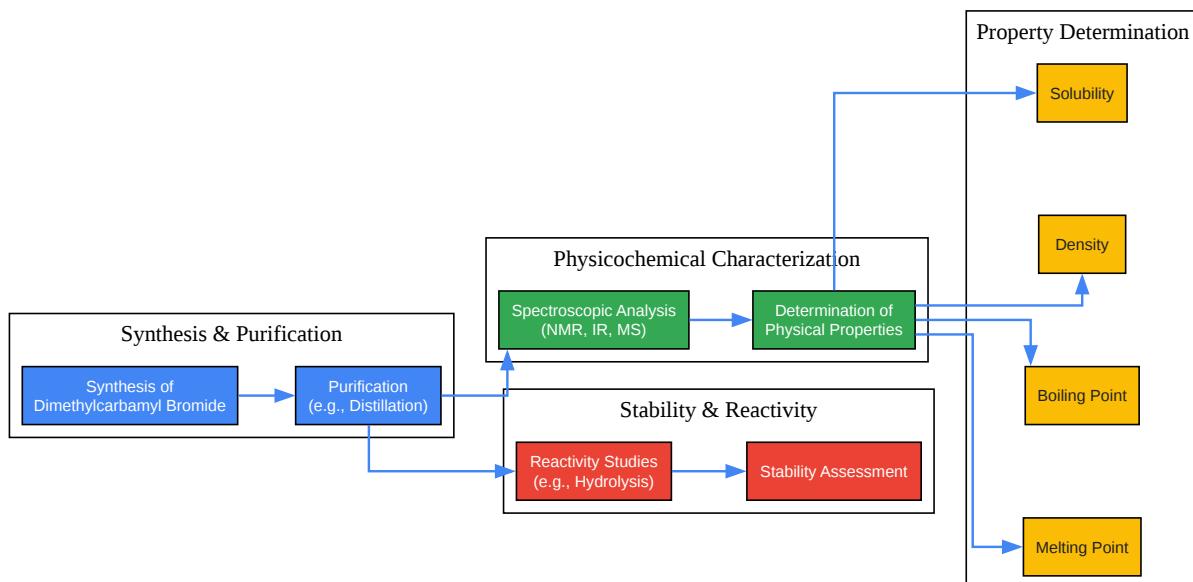
Reactivity and Stability

Dimethylcarbamyl bromide is a reactive compound, a characteristic largely dictated by the carbamoyl bromide functional group.

- **Hydrolysis:** It is sensitive to moisture and rapidly hydrolyzes in the presence of water to form dimethylamine, hydrobromic acid, and carbon dioxide. This reactivity is analogous to its chloride counterpart, which has a half-life of about 6 minutes in water at 0 °C.[\[2\]](#)
- **Nucleophilic Substitution:** The bromide is a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack. It will react with alcohols, amines, and thiols to form the corresponding carbamates, ureas, and thiocarbamates.[\[4\]](#)
- **Stability:** Due to its reactivity, **dimethylcarbamyl bromide** should be stored under anhydrous conditions to prevent decomposition.

Potential Biological Activity and Toxicity

Specific studies on the biological activity and signaling pathways of **dimethylcarbamyl bromide** are limited. However, significant data exists for the closely related dimethylcarbamoyl chloride, which provides a strong indication of the potential hazards associated with the bromide analogue.


Dimethylcarbamoyl chloride is classified as a direct-acting alkylating agent and is recognized as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[\[5\]](#)[\[6\]](#) It has demonstrated genotoxic activity in a wide range of assays, including inducing DNA damage and mutations in bacteria and fungi.[\[5\]](#) In animal studies, inhalation exposure to dimethylcarbamoyl chloride has been shown to cause malignant tumors in the nasal cavity of rats and hamsters, and skin application has led to local tumors in mice.[\[5\]](#)[\[7\]](#)

Given the structural similarity and the fact that the bromide ion is also a good leaving group, it is highly probable that **dimethylcarbamyl bromide** exhibits similar genotoxic and carcinogenic properties. Therefore, it should be handled with extreme caution as a potential carcinogen.

Signaling Pathways: Currently, there is no specific information available in the scientific literature detailing the interaction of **dimethylcarbamyl bromide** with any particular signaling pathways.

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like **dimethylcarbamyl bromide**.

[Click to download full resolution via product page](#)

General workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-dimethylcarbamoyl bromide | CAS#:15249-51-1 | Chemsoc [chemsrc.com]
- 2. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylcarbamyl chloride 98% | 79-44-7 [sigmaaldrich.com]
- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of Dimethylcarbamyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15486130#physicochemical-properties-of-dimethylcarbamyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com